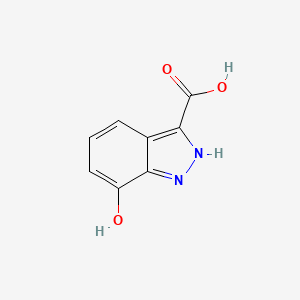

7-Hydroxy-1H-indazole-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1337882-49-1 |

|---|---|

Molecular Formula |

C8H6N2O3 |

Molecular Weight |

178.14 g/mol |

IUPAC Name |

7-hydroxy-2H-indazole-3-carboxylic acid |

InChI |

InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)9-10-7(4)8(12)13/h1-3,11H,(H,9,10)(H,12,13) |

InChI Key |

DBJZRBOTNIGITJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Hydroxy 1h Indazole 3 Carboxylic Acid

Established Synthetic Pathways for the Indazole-3-carboxylic Acid Core

The construction of the fundamental indazole-3-carboxylic acid scaffold can be achieved through several established synthetic methodologies. These methods often involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring, with subsequent introduction or modification of the carboxylic acid group.

Intramolecular Cyclization Reactions Involving Diazonium Intermediates

A prominent strategy for synthesizing the indazole core involves the intramolecular cyclization of diazonium intermediates. nih.govacs.org This approach often starts from ortho-substituted anilines. For instance, the diazotization of 2-amino-arylacetamides or 2-amino-arylacetates can lead to the formation of a diazonium salt, which then undergoes an intramolecular cyclization to yield the indazole ring system. sioc-journal.cn This method is valued for its operational simplicity and generally proceeds under mild conditions with rapid reaction rates, offering an efficient route to 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn A preliminary mechanistic study suggests that the diazonium salt is a key intermediate in this transformation. sioc-journal.cn

Another variation of this strategy involves the reaction of picrylhydrazone, which can undergo intramolecular cyclization to form an indazole derivative. rsc.org This particular method has been studied for its potential in preparing insensitive energetic materials. rsc.org The process involves the systematic investigation of optimized conditions and the reaction mechanism to ensure the generality of the cyclization from picrylhydrazone to the indazole. rsc.org

Amide Coupling and Esterification Routes for Carboxylic Acid Derivatives

Once the indazole-3-carboxylic acid core is established, further modifications can be made to the carboxylic acid group through amide coupling and esterification reactions. These reactions are crucial for creating a diverse library of derivatives with potentially enhanced biological activities.

Amide coupling reactions are commonly employed to synthesize indazole-3-carboxamides. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a suitable amine. google.com Reagents such as O-(7-Azabenzotriazole-1-Yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of a base like Ethyl-diisopropyl-amine (DIPEA) are also used to facilitate the coupling of 1H-Indazole-3-carboxylic acid hydrazide with various substituted aryl acids. jocpr.com

Esterification of the indazole-3-carboxylic acid is another common derivatization strategy. A straightforward method involves reacting the carboxylic acid with an alcohol, such as methanol, in the presence of a catalytic amount of a strong acid like sulfuric acid under reflux conditions. jocpr.com This reaction yields the corresponding methyl ester, which can be a key intermediate for further transformations, such as the synthesis of hydrazides by reaction with hydrazine (B178648) hydrate. jocpr.com

It is important to note that challenges such as racemization can occur, particularly when using acyl chlorides in these coupling reactions. rsc.org Therefore, the choice of coupling reagents and reaction conditions is critical to ensure the desired stereochemistry and yield of the final product. rsc.org

Strategies for the Regioselective Introduction of the 7-Hydroxyl Group

The precise placement of a hydroxyl group at the 7-position of the indazole ring is a key synthetic challenge that significantly influences the molecule's properties. Various strategies have been developed to achieve this regioselectivity.

Condensation Reactions and Microwave-Assisted Synthesis in Related Hydroxy-Indazole Derivatives

Condensation reactions are a foundational method for constructing the indazole scaffold, which can be adapted for the synthesis of hydroxy-indazole derivatives. Microwave-assisted synthesis has emerged as a powerful tool in this context, often leading to improved yields and significantly reduced reaction times. nih.govjchr.org This "green chemistry" approach is favored for its efficiency and ability to generate diverse indazole derivatives. nih.gov For instance, the condensation of substituted hydrazines with appropriate cyclic ketones under microwave irradiation has been successfully employed to produce various indazole derivatives. nih.govresearchgate.net While not directly detailing the 7-hydroxy variant, these methods highlight the potential for microwave assistance in the synthesis of hydroxylated indazoles. researchgate.net

Catalytic Methods for Efficient Indazole Scaffold Formation and Functionalization

Catalytic methods offer an efficient and highly functional group-tolerant approach to the synthesis and functionalization of the indazole scaffold. nih.gov Transition-metal-catalyzed reactions, particularly those involving rhodium and palladium, have been instrumental in the direct functionalization of indazoles. nih.govscilit.comnih.gov

Rhodium(III)-catalyzed C-H bond functionalization and cyclative capture represents a one-step, efficient route to substituted N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov This method demonstrates high functional group compatibility. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been used for the C-7 functionalization of indazoles, although often requiring a directing group for regioselectivity. researchgate.net The development of removable directing groups, like the N,N-diisopropylcarbamoyl group, has enabled facile access to C-7 olefinated (1H)-indazoles with high site selectivity. researchgate.net Directed ortho metalation (DoM) is another strategy that has been explored for the regioselective functionalization at the C-7 position. mobt3ath.com This involves the use of a directing group to guide a metalating agent to the C-7 position, followed by quenching with an electrophile to introduce the desired functional group. mobt3ath.com While not explicitly demonstrated for the introduction of a hydroxyl group in the provided context, this methodology holds promise for such a transformation.

Derivatization and Functionalization Approaches for 7-Hydroxy-1H-indazole-3-carboxylic Acid

Once the this compound core is synthesized, further derivatization and functionalization are crucial for exploring its structure-activity relationship. These modifications can be targeted at the nitrogen atoms of the pyrazole ring, the carboxylic acid group, or the benzene ring.

The nitrogen atoms of the indazole ring are nucleophilic and can be alkylated to produce N1- and N2-substituted derivatives. beilstein-journals.org The regioselectivity of this alkylation can often be controlled by the reaction conditions and the nature of the substituents on the indazole ring. beilstein-journals.orgnih.gov For example, the presence of an electron-withdrawing group at the C3-position can influence the site of alkylation. nih.gov Density functional theory (DFT) calculations have been used to understand the mechanistic basis for this regioselectivity, suggesting that chelation and non-covalent interactions can play a significant role. beilstein-journals.orgnih.gov

The carboxylic acid at the C3-position is a versatile handle for a wide range of transformations. As previously mentioned, it can be converted into esters and amides. google.comjocpr.com The synthesis of 1H-indazole-3-carboxamides and their derivatives is of particular interest due to their potential biological activities. semanticscholar.orggoogle.com These amides can be prepared by coupling the carboxylic acid with various amines using standard peptide coupling reagents. jocpr.com

Direct functionalization of the indazole C-H bonds offers an atom-economical approach to introduce new substituents. scilit.com Catalytic C-H functionalization has emerged as a powerful tool for this purpose. scilit.com For instance, rhodium(III)-catalyzed C-H activation has been utilized for the synthesis of N-aryl-2H-indazoles. nih.gov While direct C-H hydroxylation at the C7-position of an existing indazole-3-carboxylic acid is not explicitly detailed in the provided sources, the principles of directed C-H functionalization suggest its feasibility with an appropriate directing group. mobt3ath.com

Below is a table summarizing some of the key synthetic reactions and the types of derivatives that can be obtained from this compound.

| Starting Material | Reagent(s) | Reaction Type | Product Type |

| 2-Aminoarylacetamides | Diazotization reagents | Intramolecular Cyclization | 1H-Indazole-3-carboxamides |

| 1H-Indazole-3-carboxylic acid | Alcohol, Acid catalyst | Esterification | 1H-Indazole-3-carboxylates |

| 1H-Indazole-3-carboxylic acid | Amine, Coupling agent | Amide Coupling | 1H-Indazole-3-carboxamides |

| Indazole | Alkyl halide, Base | N-Alkylation | N1/N2-Alkylindazoles |

| Azobenzenes, Aldehydes | Rh(III) catalyst | C-H Functionalization/Cyclization | N-Aryl-2H-indazoles |

Alkylation at Nitrogen Positions (N1, N2) of the Indazole Ring for Modulated Biological Activity

The indazole ring system possesses two nitrogen atoms, N1 and N2, which are susceptible to alkylation. The regioselectivity of this alkylation is a critical aspect of synthesis, as the position of the alkyl group significantly influences the biological activity of the resulting derivative.

The alkylation of the 1H-indazole core is a common strategy to create diverse derivatives. nih.gov The reaction of 1H-indazole with alkylating agents can lead to a mixture of N1 and N2 isomers. researchgate.net The ratio of these isomers is influenced by several factors, including the reaction conditions (such as the base and solvent used), as well as steric and electronic effects of substituents on the indazole ring. researchgate.net Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted isomers are often the kinetically favored products. researchgate.net

For instance, studies have shown that the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can promote N1-selective alkylation for a range of C3-substituted indazoles. nih.gov Conversely, the presence of electron-withdrawing groups at the C7 position, such as nitro (NO2) or carboxylate (CO2Me), can direct the alkylation towards the N2 position with high regioselectivity. nih.gov This selective functionalization is crucial as the biological profiles of N1 and N2 alkylated indazoles can differ substantially. The ability to control the site of alkylation is therefore a powerful tool in medicinal chemistry for optimizing the therapeutic potential of these compounds. nih.govrsc.orgnih.gov

Table 1: N-Alkylated Derivatives of this compound

| Compound ID | Alkyl Group Position | Alkyl Group | Biological Activity Notes |

| N1-Alkyl Derivative | N1 | Varies | Often the thermodynamically more stable isomer. researchgate.net |

| N2-Alkyl Derivative | N2 | Varies | Often the kinetically favored product. researchgate.net |

Modifications of the Carboxylic Acid Moiety, Including Hydrazide Formation

The carboxylic acid group at the C3 position of this compound is another key site for chemical modification. One of the most significant transformations is its conversion to a hydrazide. Acid hydrazides are versatile intermediates that can be further derivatized to generate a wide array of heterocyclic compounds and are known to possess a broad spectrum of biological activities. mdpi.com

The synthesis of 1H-indazole-3-carboxylic acid hydrazide is typically achieved by reacting the corresponding methyl ester of the indazole with hydrazine hydrate. jocpr.com This hydrazide can then serve as a building block for the synthesis of more complex molecules. For example, it can be coupled with various aryl acids to form N'-aroyl-1H-indazole-3-carbohydrazides. jocpr.com These modifications can lead to compounds with enhanced or entirely new biological properties, including antimicrobial and antitubercular activities. mdpi.comnih.gov The formation of hydrazones from hydrazides is another common derivatization that has been shown to yield biologically active compounds. nih.gov

Table 2: Derivatives from Carboxylic Acid Modification

| Compound ID | Modification | Resulting Functional Group | Potential Biological Activities |

| 1H-Indazole-3-carboxylic acid hydrazide | Reaction with hydrazine hydrate | Hydrazide | Antimicrobial, Antitubercular. mdpi.comjocpr.comnih.gov |

| N'-Aroyl-1H-indazole-3-carbohydrazide | Coupling with aryl acids | Diacylhydrazine | Antimicrobial. jocpr.com |

Systematic Introduction of Diverse Substituents on the Aromatic Ring to Explore Structure-Activity Relationships

The systematic introduction of various substituents onto the benzene portion of the indazole ring is a fundamental strategy for exploring structure-activity relationships (SAR). By modifying the electronic and steric properties of the aromatic ring, chemists can probe the interactions of these molecules with their biological targets and optimize their activity.

The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. nih.gov The substitution pattern on the aromatic ring plays a crucial role in determining the biological activity. For example, in the context of calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of an amide linker attached to the indazole core was found to be critical for inhibitory activity. nih.gov

Furthermore, studies on indazole-3-carboxamides have revealed that substitutions on the aromatic ring can significantly impact their potency as inhibitors of various enzymes or receptors. nih.gov For instance, the introduction of fluorine at the 3-position of a related series of inhibitors led to a two-fold improvement in potency against STAT3 activity. acs.org The exploration of different substituents, such as halogens, alkyl groups, and other functional moieties, allows for the development of detailed SAR models. mdpi.com These models are invaluable for the rational design of new and more effective therapeutic agents based on the this compound framework. nih.govresearchgate.net

Table 3: Aromatic Ring Substituted Derivatives

| Compound ID | Substituent(s) | Position(s) | Impact on Biological Activity |

| Indazole-3-carboxamide derivatives | Varied aryl and alkyl groups | Aromatic Ring | Potent CRAC channel blockers. nih.gov |

| Fluorinated indazole derivatives | Fluorine | 3-position | Improved potency against STAT3. acs.org |

| Chloro-substituted N-arylindazole-3-carboxamides | Chlorine | 5-position | Potent inhibitory effect against SARS-CoV-2. nih.gov |

Exploration of Biological Activities and Pharmacological Relevance of 7 Hydroxy 1h Indazole 3 Carboxylic Acid Derivatives

Broad-Spectrum Pharmacological Activities of Indazole Derivatives and Implications for 7-Hydroxy-1H-indazole-3-carboxylic Acid

Indazole derivatives are well-documented for their anti-inflammatory effects. nih.govresearchgate.net Certain synthetic indazole derivatives, such as Benzydamine, are utilized clinically as non-steroidal anti-inflammatory drugs. mdpi.com The mechanism often involves the inhibition of key inflammatory mediators. For instance, coordination compounds of indazole-3-carboxylic acid with transition metals like iron and manganese have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide-activated macrophages. nih.gov In one study, these complexes achieved NO inhibition values close to 80% after 48 hours and over 90% after 72 hours of treatment. nih.gov

Studies have also explored the interaction of 1H-indazole derivatives with the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. researchgate.netmdpi.com Molecular docking studies have shown that derivatives with difluorophenyl, p-toluene, and 4-methoxyphenyl (B3050149) groups exhibit significant binding affinity to the COX-2 enzyme. researchgate.net Furthermore, some N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids have demonstrated antiarthritic effects in animal models at doses much lower than their toxic ones. nih.gov The structural features of this compound, particularly the carboxylic acid group, are common in many anti-inflammatory agents and suggest a potential for similar activity.

Table 1: Anti-inflammatory Activity of Selected Indazole Derivatives

| Compound/Derivative Class | Target/Assay | Key Findings | Reference(s) |

| Iron and Manganese complexes of indazole-3-carboxylate | Nitric Oxide (NO) production in RAW 264.7 macrophages | Inhibition of NO production close to 80% at 48h and >90% at 72h. | nih.gov |

| 1H-Indazole analogs (e.g., with difluorophenyl group) | Cyclooxygenase-2 (COX-2) enzyme | Significant binding results in molecular docking studies (e.g., -9.11 kcal/mol). | researchgate.net |

| 2,3-diphenyl-2H-indazole derivatives | Cyclooxygenase-2 (COX-2) enzyme | Compounds 18, 21, 23, and 26 displayed in vitro inhibitory activity against COX-2. | mdpi.com |

| Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate | Primary/secondary arthritis in rats | Showed the best antiarthritic effect among tested derivatives. | nih.gov |

The indazole skeleton is a key component of several approved anticancer drugs, including Axitinib, Pazopanib, and Niraparib, which function as kinase inhibitors. mdpi.comnih.gov This highlights the significant antineoplastic potential of this class of compounds. Research has demonstrated that the 1H-indazole-3-amine and 1H-indazole-3-amide structures are effective fragments for binding to the hinge region of kinases, playing a critical role in antitumor activity. mdpi.com

Derivatives of indazole-3-carboxylic acid have also been investigated for their anticancer properties. Coordination complexes of indazole-3-carboxylate with nickel and zinc were assayed against colon cancer (HT29), hepatoma (Hep-G2), and melanoma (B16-F10) cell lines. nih.gov The nickel complex was found to be 1.5 to 2 times more effective than the parent ligand in HepG2 and B16-F10 cells. nih.gov Furthermore, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their cytotoxic potential against various cancer cell lines, with some compounds showing promising inhibitory effects. mdpi.com For example, compound 6o exhibited an IC₅₀ value of 5.15 µM against the K562 chronic myeloid leukemia cell line, with good selectivity over normal cells. mdpi.com The core structure of this compound provides a foundation for the synthesis of derivatives with potential anticancer activity, possibly through kinase inhibition or other cytotoxic mechanisms. biosynth.com

Table 2: Anticancer Activity of Selected Indazole Derivatives

| Compound/Derivative | Cell Line(s) | Activity (IC₅₀) / Finding | Reference(s) |

| Nickel complex of indazole-3-carboxylate | Hep-G2 (hepatoma), B16-F10 (melanoma) | 1.5-2 times more effective than the ligand. | nih.gov |

| 1H-indazole-3-amine derivative (Compound 6o) | K562 (chronic myeloid leukemia) | IC₅₀ = 5.15 µM | mdpi.com |

| 1H-indazole-3-amine derivative (Compound 5k) | Hep-G2 (hepatoma) | IC₅₀ = 3.32 µM | mdpi.com |

Indazole derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.govresearchgate.net Studies have shown that various synthetic derivatives possess both antibacterial and antifungal properties. mdpi.comresearchgate.net For example, a series of N-methyl-3-aryl indazoles showed dominance against bacterial strains such as Xanthomonas campestris, Bacillus cereus, and Escherichia coli, as well as the fungal strain Candida albicans. nih.gov

The synthesis of 1H-Indazole-3-carboxamides has also yielded compounds with antimicrobial potential. researchgate.net Similarly, 2H-indazole derivatives designed through the hybridization of cyclic systems found in known antimicrobial compounds have been evaluated. mdpi.com Two 2,3-diphenyl-2H-indazole derivatives (compounds 18 and 23) were found to inhibit the in vitro growth of Candida albicans and Candida glabrata. mdpi.com The presence of the carboxylic acid function in this compound is notable, as carboxylic acids themselves can exhibit antimicrobial properties. For instance, coumarin-3-carboxylic acid has shown broad-spectrum antimicrobial activity. frontiersin.org This suggests that this compound and its derivatives could be promising candidates for the development of new antimicrobial agents.

The indazole scaffold is present in compounds that modulate the central nervous system (CNS). nih.gov Granisetron, an indazole derivative, is a well-known 5-HT₃ receptor antagonist used as an anti-emetic, particularly in the context of cancer chemotherapy. nih.govmdpi.com This demonstrates the potential of the indazole core to interact with CNS targets.

Research has also pointed to other neurological applications. For example, 7-nitroindazole (B13768) is known to influence cardiovascular biomarkers related to oxidative stress, which can have implications for neurodegenerative conditions. nih.gov While direct studies on the neurological effects of this compound are lacking, the established activity of other indazole derivatives on CNS pathways suggests this as a potential area for future investigation. The ability of a molecule to cross the blood-brain barrier and its specific interactions with neurological receptors would be key determinants of its activity.

Indazole derivatives have been explored for their effects on the cardiovascular system, with some showing potential as antiarrhythmic and antihypertensive agents. nih.gov A variety of indazole derivatives have been investigated for conditions like hypertension, myocardial injury, and thrombosis. nih.gov

For instance, 7-nitroindazole has been studied for its effects on hypertension. nih.gov Another derivative, DY-9760e, has shown cardioprotective effects against ischemia/reperfusion injury. nih.gov The p38α kinase inhibitor ARRY-371797, an indazole derivative, has undergone clinical trials for LMNA-related dilated cardiomyopathy. nih.gov While specific data on this compound is not available, the proven cardiovascular activities of other indazole compounds underscore the potential of this chemical class to modulate cardiovascular function.

Targeted Biological Modulations and Enzyme/Receptor Interactions

The diverse pharmacological effects of indazole derivatives stem from their ability to interact with a wide range of biological targets, including enzymes and receptors. mdpi.com A significant area of research has focused on their role as kinase inhibitors. nih.gov The indazole core serves as a scaffold for designing inhibitors that bind to the ATP-binding site of various kinases, which are crucial in cancer and inflammatory pathways. mdpi.comnih.gov

For example, 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3). nih.gov Structural modifications, such as substitutions at the 5-position of the indazole ring, have been shown to significantly influence potency. Methoxy (B1213986) derivatives, for instance, were more active than methyl-substituted ones. nih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases. mdpi.com

Beyond kinases, indazole derivatives interact with other important targets. Granisetron's anti-emetic effect is due to its antagonism of the 5-HT₃ receptor. nih.govmdpi.com Other derivatives have been designed to target the cyclooxygenase (COX) enzymes involved in inflammation. researchgate.netmdpi.com The this compound molecule, with its hydroxyl and carboxylic acid functional groups, presents opportunities for specific hydrogen bonding and ionic interactions within enzyme active sites or receptor binding pockets, making it a candidate for targeted biological modulation.

Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition

Derivatives of 1H-indazole-3-carboxamide have been identified as a significant structural class of ATP-competitive inhibitors for Glycogen Synthase Kinase 3 Beta (GSK-3β). nih.govacs.org GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its aberrant activity is linked to conditions like type-2 diabetes, Alzheimer's disease, and bipolar disorder. acs.orgnih.gov

Initial research efforts through virtual screening identified the 1H-indazole-3-carboxamide scaffold as a novel foundation for GSK-3β inhibitors. nih.govacs.org Structure-activity relationship (SAR) studies have further refined this scaffold to enhance potency and selectivity. For instance, substitutions on the indazole ring have been shown to be critical for activity. The introduction of a methoxy group at the 5-position of the indazole ring was found to be important for high potency. nih.gov Specifically, methoxy derivatives demonstrated significantly higher activity compared to those with a methyl group at the same position. nih.gov

Further optimization of these derivatives has focused on the carboxamide portion of the molecule. Studies on 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides revealed that replacing a methyl group on the piperidine (B6355638) ring with an N-alkylcarboxylic acid increased inhibitory activity. nih.gov This led to the development of compounds with IC50 values in the nanomolar range. For example, a 2,3-difluorophenyl derivative (51j) showed a remarkable IC50 of 18 nM. nih.gov

Interactive Table: GSK-3β Inhibition by Indazole Derivatives

| Compound | Substitution | GSK-3β IC50 | Reference |

|---|---|---|---|

| Methoxy Derivative (49) | 5-methoxy on indazole | 1.7 µM | nih.gov |

| Methoxy Derivative (50) | 5-methoxy on indazole | 0.35 µM | nih.gov |

| Methyl Derivative (48) | 5-methyl on indazole | Lower activity than methoxy derivatives | nih.gov |

| Carboxylic Acid Derivative (51g) | N-alkylcarboxylic acid on piperidine | 0.07 µM | nih.gov |

| Carboxylic Acid Derivative (51h) | N-alkylcarboxylic acid on piperidine | 0.05 µM | nih.gov |

These findings underscore the potential of the 1H-indazole-3-carboxamide core in designing potent and selective GSK-3β inhibitors. nih.gov

Serotonin (B10506) Receptor Ligand Interactions (e.g., 5-HT3 receptor)

The indazole nucleus is a key component in the development of ligands for serotonin receptors, particularly the 5-HT3 receptor, which is a ligand-gated ion channel. researchgate.netresearchgate.net Antagonists of the 5-HT3 receptor are clinically used to manage nausea and vomiting, especially those induced by chemotherapy. acs.org

Research into indazole-3-carboxylic acid derivatives has identified them as potent 5-HT3 receptor antagonists. researchgate.net The structural features of these molecules play a crucial role in their binding affinity and functional activity at the receptor. While specific data on 7-hydroxy derivatives is limited, broader SAR studies of indazole derivatives provide valuable insights. For example, modifications on the aryl part of the piperazine (B1678402) moiety attached to the indazole core significantly influence the affinity for serotonin receptors. nih.gov

The development of multi-target ligands based on indazole and piperazine scaffolds has yielded compounds with affinities for not only 5-HT receptors but also dopamine (B1211576) receptors, which is a desirable profile for treating complex neurological disorders like schizophrenia. nih.gov The design of such compounds often involves linking the indazole-3-carboxylic acid core to a piperazine moiety via a linker, and the nature of substituents on the piperazine's aryl ring dictates the receptor interaction profile. nih.gov For instance, introducing a substituent at the ortho position of the phenyl ring on the piperazine can enhance dopamine D2 receptor binding. nih.gov

Adenosine Monophosphate-activated Protein Kinase (AMPK) Activation

The activation of 5'-adenosine monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis, is a therapeutic strategy for metabolic diseases such as diabetes and obesity. google.comnih.gov Indazole compounds have been identified as activators of AMPK. google.com

A patent for indole (B1671886) and indazole compounds describes molecules of Formula (I) that are capable of activating AMPK. google.com These compounds are proposed for treating diseases that may be ameliorated by AMPK activation. While the patent covers a broad class of indazole derivatives, it highlights the potential of this scaffold in developing novel AMPK activators. Specific examples provided within the patent literature, such as those bearing an aromatic substituent at the C5 position, have shown high potency for the β2-AMPK isoform, which is important for glucose homeostasis. nih.gov

More recent research has focused on small-molecule benzimidazole (B57391) derivatives that potently activate AMPK, demonstrating the broader interest in heterocyclic compounds for this target. nih.gov Although direct research on this compound derivatives as AMPK activators is not extensively published, the existing patents and related studies on similar scaffolds suggest this is a viable area for future investigation. google.comnih.gov

Interleukin-2 Inducible T Cell Kinase (ITK) Inhibition

Interleukin-2 inducible T-cell kinase (ITK), a member of the Tec family of tyrosine kinases, is a crucial component of T-cell signaling and a target for inflammatory diseases like asthma. nih.govresearchgate.net Indazole derivatives have emerged as potent inhibitors of ITK. nih.govnih.gov

Structure-activity relationship studies have shown that substitutions on the indazole ring can significantly impact inhibitory potency. For example, the optimization of a series of indolylindazole-based covalent inhibitors led to compounds with nanomolar inhibitory potency against ITK. nih.gov Computational studies have suggested that interactions with Phe437 in the ATP binding pocket of ITK are critical for the potency of these inhibitors. nih.gov

One study highlighted an indazole derivative with a Ki value of 0.23 nM as a potent ITK inhibitor. researchgate.net Further research has explored modifications, such as replacing the indazole with a tetrahydroindazole (B12648868) to improve kinase selectivity and pharmacokinetic properties. researchgate.net While the 7-hydroxy substitution is not explicitly detailed in all published series, the consistent potency of the indazole scaffold makes it a promising starting point for designing novel ITK inhibitors. nih.govresearchgate.net

Interactive Table: ITK Inhibition by Indazole Derivatives

| Compound Series | Key Structural Feature | Potency | Reference |

|---|---|---|---|

| Indolylindazoles | Covalent inhibitors | Nanomolar IC50 | nih.gov |

| 6-Pyrazolylindazole | Pyrazole (B372694) at 6-position | Potent activity | researchgate.net |

Nitric Oxide Synthase (NOS) Inhibition

Indazole derivatives are well-documented inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide, a key signaling molecule. nih.gov Inhibition of specific NOS isoforms is a therapeutic goal for various conditions. The substituent at the 7-position of the indazole ring plays a critical role in the inhibitory activity and selectivity. nih.gov

Notably, 7-nitro-1H-indazole is a widely studied and potent NOS inhibitor. nih.gov However, research has expanded to other 7-substituted indazoles. For instance, 1H-indazole-7-carbonitrile was found to be equipotent to 7-nitro-1H-indazole and showed a preference for constitutive NOS over inducible NOS. nih.gov In contrast, 1H-indazole-7-carboxamide was slightly less potent but demonstrated surprising selectivity for neuronal NOS (nNOS). nih.gov

The inhibitory mechanism appears to be competitive with respect to both the substrate and the cofactor tetrahydrobiopterin (B1682763) (H4B). nih.gov Structural studies have identified key features for the binding of these inhibitors at the active site of NOS. nih.gov Furthermore, fluorination of the indazole aromatic ring has been shown to increase inhibitory potency and selectivity for NOS-II. nih.govresearchgate.net This suggests that electronic and steric properties of the substituent at the 7-position are key determinants of NOS inhibition.

Interactive Table: NOS Inhibition by 7-Substituted Indazoles

| Compound | 7-Position Substituent | Selectivity | Reference |

|---|---|---|---|

| 7-Nitro-1H-indazole | Nitro | Potent inhibitor | nih.gov |

| 1H-Indazole-7-carbonitrile | Cyano | Prefers constitutive NOS | nih.gov |

| 1H-Indazole-7-carboxamide | Carboxamide | Selective for neuronal NOS | nih.gov |

Inhibition of Other Protein Kinases in Disease Pathways

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly for the development of protein kinase inhibitors targeting various cancer-related signaling pathways. researchgate.netnih.gov A number of approved anticancer drugs, such as Axitinib and Pazopanib, feature an indazole core. nih.govrsc.org

Indazole derivatives have demonstrated inhibitory activity against a wide array of protein kinases:

Vascular Endothelial Growth Factor Receptor (VEGFR): Pazopanib, an indazole-pyrimidine based compound, is a multi-targeted tyrosine kinase inhibitor that affects VEGFR-2. wikipedia.org Structure-activity relationship studies show that the indazole ring plays a crucial role in the interaction with the tyrosine kinase receptor. wikipedia.org

Fibroblast Growth Factor Receptor (FGFR): Indazole derivatives have been developed as potent FGFR1 inhibitors. nih.gov SAR studies revealed that substitutions at the meta-position of a phenyl ring attached to the indazole showed better inhibitory effects. researchgate.net

Pim Kinases: A series of 3-(pyrazin-2-yl)-1H-indazoles have been developed as potent, pan-Pim kinase inhibitors, which are attractive targets in cancer therapy. nih.gov

Lymphocyte-specific kinase (Lck): N-4-Pyrimidinyl-1H-indazol-4-amine derivatives have been investigated as Lck inhibitors. Replacing a phenol (B47542) group with an indazole was found to yield compounds with comparable enzyme potency but improved pharmacokinetic properties. researchgate.net

Protein Kinase B (Akt): A series of heteroaryl-pyridine containing inhibitors of Akt, which are ATP competitive, have been developed with an indazole-pyridine analogue showing a Ki of 0.16 nM. nih.gov

These examples highlight the versatility of the indazole core in designing inhibitors for a diverse range of protein kinases involved in critical disease pathways. rsc.orgnih.gov

Molecular Mechanisms of Action and Cellular Pathways Influenced by 7 Hydroxy 1h Indazole 3 Carboxylic Acid

Investigation of Ligand-Macromolecule Binding Modes and Specificity

The specificity of indazole-based compounds for their molecular targets is a critical determinant of their biological effects. The indazole scaffold has been identified as a promising lead for achieving selectivity in targeting specific proteins, such as kinases.

Derivatives of the indazole scaffold function as ATP competitive inhibitors, occupying the ATP binding pocket located in the cleft between the N- and C-lobes of kinases. nih.gov The selectivity of these compounds for specific kinases, such as JNK3 over p38α, is influenced by the characteristics of the active site. For instance, the slightly smaller active site pocket and a larger hydrophobic gatekeeper residue in JNK3 compared to p38α can hinder access to a hydrophobic site, thereby contributing to selectivity. nih.gov The 6-anilino indazole scaffold, in particular, has been noted for its potential in developing selective JNK3 inhibitors. nih.gov

The binding of indazole derivatives to their target proteins can induce conformational changes that are crucial for their inhibitory activity. While specific studies on the conformational changes induced by 7-Hydroxy-1H-indazole-3-carboxylic acid are not detailed in the provided information, the general principle of ligand-induced conformational changes is a cornerstone of understanding inhibitor function. Molecular dynamics simulations of related thiophene-indazole compounds bound to JNK3 and p38α have been used to understand the binding mechanisms and critical interactions that determine affinity and selectivity. nih.gov

Elucidation of Specific Intracellular Signaling Cascade Modulations

A notable analog of this compound, known as HO-3867, has been shown to induce apoptosis in human osteosarcoma cells through the modulation of specific signaling pathways. nih.gov Treatment with HO-3867 leads to an increase in the phosphorylation of ERK1/2 and JNK1/2 in U2OS and HOS osteosarcoma cell lines. nih.gov The use of a JNK inhibitor suppressed the HO-3867-induced increases in cleaved caspases 3, 8, and 9, indicating that the JNK signaling pathway is responsible for both the extrinsic and intrinsic apoptotic pathways triggered by this compound. nih.gov

Table 1: Effect of HO-3867 on Osteosarcoma Cell Viability

| Cell Line | Concentration of HO-3867 (µM) | Cell Viability (%) |

|---|---|---|

| U2OS | 2 | Significantly different from control |

| 4 | Significantly different from control | |

| 8 | Significantly different from control | |

| 16 | Significantly different from control | |

| 32 | Significantly different from control | |

| HOS | 2 | Significantly different from control |

| 4 | Significantly different from control | |

| 8 | Significantly different from control | |

| 16 | Significantly different from control | |

| 32 | Significantly different from control | |

| MG-63 | 2 | Significantly different from control |

| 4 | Significantly different from control | |

| 8 | Significantly different from control | |

| 16 | Significantly different from control | |

| 32 | Significantly different from control |

Data derived from a study on the effects of HO-3867 on human osteosarcoma cells. nih.gov

Impact on Fundamental Cellular Processes, Including Protein Synthesis, Carboxylate Metabolism, and Glycolysis

While direct research on this compound's impact on these specific cellular processes is limited in the provided results, information on the broader class of indazole-3-carboxylic acids offers some insights. 1H-Indazole-3-carboxylic acid has been reported to inhibit protein synthesis by binding to the ribosome and preventing peptide bond formation. biosynth.com It is also suggested to inhibit carboxylate metabolism and cellular glycolysis by impeding ATP production. biosynth.com

The metabolism of related indazole-3-carboxamide compounds in human liver microsomes involves processes such as hydrolysis, which results in the formation of carboxylic acid metabolites. nih.gov Furthermore, studies on other carboxylic acid derivatives, though not directly indazoles, highlight the potential for these types of molecules to influence major metabolic pathways. For example, a small-molecule inhibitor of lactate (B86563) dehydrogenase A (LDHA), a key enzyme in glycolysis, was shown to reduce ATP levels and induce cell death in cancer cells. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1H-Indazole-3-carboxylic acid |

| HO-3867 |

| 7-bromo-4-chloro-1H-indazol-3-amine |

| 2,6-dichlorobenzonitrile |

| 3-aminoindazole |

| 2-chloro and 2-fluorobenzonitriles |

| 2-bromobenzonitriles |

| 2-nitrobenzonitrile |

| 2-fluorocarboxylic acids |

| ortho-haloaryl hydrazines |

| linifanib |

Structure Activity Relationship Sar and Lead Optimization Studies of 7 Hydroxy 1h Indazole 3 Carboxylic Acid Derivatives

Comprehensive SAR Profiling of the 7-Hydroxy-1H-indazole-3-carboxylic Acid Scaffold

Systematic investigation into how structural modifications of the this compound core influence biological activity is fundamental to its application in drug discovery. This involves a detailed analysis of substitutions on both the bicyclic indazole ring system and the C3-carboxylic acid moiety to build a comprehensive SAR profile.

The indazole ring system offers several positions for substitution, with N1, C3, C5, and C7 being of primary interest for lead optimization.

N1-Position: The N1 position of the indazole ring is frequently targeted for modification. Selective alkylation at this position has been a successful strategy in the synthesis of various indazole derivatives. diva-portal.org Furthermore, the introduction of aliphatic or aromatic acyl groups at the N1 position has been shown to yield compounds with significant anti-arthritic effects, demonstrating that this position can accommodate bulky substituents to modulate biological activity. nih.gov

C3-Position: The carboxylic acid at the C3 position is a critical anchor for biological activity and a key handle for derivatization. Its conversion into various bioisosteres, such as carboxamides and carbohydrazides, has proven essential for potency against different targets. For instance, a series of 1H-indazole-3-carboxamide derivatives were identified as potent and selective p21-activated kinase 1 (PAK1) inhibitors. nih.gov In another study, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent indoleamine 2,3-dioxygenase 1 (IDO1) enzyme inhibition. nih.gov

C5-Position: The C5 position on the benzene (B151609) portion of the indazole ring is another key site for modulation. Studies on synthetic cannabinoid receptor agonists (SCRAs) with an indazole core have shown that substitution at this position with halogens like fluorine, chlorine, or bromine can significantly impact potency. researchgate.net Specifically, for SCRAs with a methyl ester head group, chlorinated analogs showed higher potency than brominated ones. researchgate.net The introduction of a methyl group at the C5 position has also been explored, leading to derivatives with notable anti-inflammatory properties. nih.gov

C7-Position: The 7-position is critical for directing the biological activity profile. Studies on nitro-substituted indazoles revealed that only 7-nitro-1H-indazoles exhibited potent inhibitory activity against nitric oxide synthase (nNOS) isoforms, whereas other positional isomers (4-, 5-, and 6-nitro) were inactive. nih.gov This highlights the unique importance of substitution at the C7-position for specific target interactions.

The following table summarizes key SAR findings for the indazole scaffold based on positional scanning.

| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Target/Application | Citation |

| N1 | Aliphatic/Aromatic Acyl Groups | Conferred anti-arthritic effects. | Anti-inflammatory | nih.gov |

| C3 | Carboxamide | Essential for potent and selective PAK1 inhibition. | PAK1 Inhibition | nih.gov |

| C3 | Carbohydrazide | Crucial for strong IDO1 inhibitory activity. | IDO1 Inhibition | nih.gov |

| C5 | Halogens (F, Cl, Br) | Modulated potency of synthetic cannabinoid receptor agonists. | Cannabinoid Receptors | researchgate.net |

| C5 | Methyl Group | Resulted in compounds with anti-arthritic properties. | Anti-inflammatory | nih.gov |

| C7 | Nitro Group | Conferred selective inhibitory activity against nNOS. | nNOS Inhibition | nih.gov |

The hydroxyl group at the C7 position is a pivotal determinant of the molecule's interaction with biological targets. Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions within a receptor's binding pocket, thereby enhancing affinity and contributing to selectivity.

While direct studies on the 7-hydroxy group of this specific indazole acid are limited in the provided literature, its importance can be inferred from related molecular systems. For example, in research on κ-opioid receptor antagonists based on a tetrahydro-isoquinoline scaffold, a 7-hydroxy group was found to be critical for potent receptor binding. nih.gov Molecular modeling suggested that the phenolic oxygen of the 7-hydroxy group projects into a specific region of the receptor, enabling crucial hydrogen-bonding interactions that anchor the ligand. nih.gov This principle is highly applicable to the this compound scaffold, where the 7-OH group is similarly positioned to engage in specific hydrogen bonds that may be absent in analogs substituted at other positions. The unique activity of 7-nitro-1H-indazoles further underscores the importance of the 7-position in defining the pharmacological profile. nih.gov

Rational Design and Optimization of Analogues for Enhanced Potency and Selectivity

A primary goal in lead optimization is to minimize off-target interactions to reduce potential side effects. A key strategy involves enhancing selectivity for the intended biological target. Research on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors demonstrated that high selectivity could be achieved against a panel of 29 other kinases. nih.gov The successful strategy involved the introduction of a hydrophilic group designed to extend into the bulk solvent region, a classic approach to reduce non-specific hydrophobic interactions that often lead to off-target activity. nih.gov Another advanced strategy is the targeting of allosteric sites, which are often less conserved across protein families than the primary (orthosteric) binding site. Molecular docking studies on indazole derivatives as bacterial enzyme inhibitors suggest that binding to an allosteric site is a viable mechanism of action, which can be exploited to achieve greater selectivity. researchgate.net

The this compound scaffold serves as a versatile starting point for exploring vast areas of chemical space to identify novel therapeutic leads. By systematically modifying the core structure, researchers have successfully developed compounds with a wide range of biological activities. The adaptability of the indazole nucleus allows it to be tailored for diverse targets, including:

Kinase Inhibitors: As demonstrated by the development of potent and selective PAK1 inhibitors. nih.gov

Enzyme Inhibitors: Leading to the discovery of novel IDO1 inhibitors for immunotherapy. nih.gov

Anti-infective Agents: Resulting in the identification of inhibitors of bacterial glutamate (B1630785) racemase, an enzyme essential for peptidoglycan synthesis. researchgate.net

Anti-inflammatory Agents: Through the synthesis of N1-acylated derivatives with anti-arthritic properties. nih.gov

This broad utility confirms the indazole ring as a significant pharmacophore and highlights the potential of its 7-hydroxy-3-carboxylic acid variant as a foundation for discovering next-generation therapeutics. nih.govresearchgate.net

Advanced Computational and Theoretical Chemistry Studies on 7 Hydroxy 1h Indazole 3 Carboxylic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to modern chemical research, offering a window into the electronic behavior of molecules. For 7-Hydroxy-1H-indazole-3-carboxylic acid, these calculations elucidate its intrinsic properties, such as stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. core.ac.uknih.gov It is employed to determine the optimized molecular geometry, where the molecule exists in its lowest energy state. nih.gov For derivatives of indazole, DFT calculations are performed using specific basis sets, like B3LYP/6-311+, to analyze physicochemical properties. nih.gov The process involves optimizing the molecule's structure to predict bond lengths, bond angles, and dihedral angles. nih.govdergipark.org.tr

These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric profile. Furthermore, DFT is used to calculate electronic properties such as dipole moment, polarizability, and the distribution of electron density. mdpi.comajchem-a.com The molecular electrostatic potential (MEP) map, another DFT-derived property, is vital for identifying electrophilic and nucleophilic sites on the molecule, which predicts how it will interact with other chemical species. nih.govnih.govbhu.ac.in Regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack, while positive potential areas (blue) are electron-poor and prone to nucleophilic attack. nih.govbhu.ac.in

| Vibrational Frequencies | Correlates to experimental IR and Raman spectra for structural confirmation. nih.gov |

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are critical descriptors of a molecule's reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates higher reactivity and lower stability. irjweb.com These energies are used to calculate various global reactivity descriptors, which provide quantitative measures of a molecule's chemical behavior. ajchem-a.comnih.gov For instance, in a study of indazole derivatives, the HOMO-LUMO energy gap was calculated to understand the molecule's reactivity, with a larger gap implying greater stability. nih.gov

Table 2: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. irjweb.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. ajchem-a.com |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. ajchem-a.com |

| Chemical Hardness (η) | (I - A) / 2 | Represents the resistance of a molecule to change its electron configuration. nih.gov |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates higher reactivity. nih.gov |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. ajchem-a.com |

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and dynamics simulations are indispensable tools for predicting how a small molecule, or ligand, might interact with a biological target, such as a protein or enzyme. These techniques are foundational in drug design and discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In drug discovery, docking is used to predict how a ligand like this compound might bind to the active site of a target protein. biointerfaceresearch.com The process generates various possible binding poses and scores them based on binding affinity, with more negative scores typically indicating a more favorable interaction. researchgate.net

Docking studies reveal the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov For example, in silico docking of various heterocyclic compounds has been used to identify key amino acid residues involved in binding and to understand the structural basis of their biological activity. researchgate.netrsc.org These "interaction hotspots" are critical for medicinal chemists to optimize the ligand's structure to enhance its potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the activity of new, untested compounds can be predicted, saving time and resources in the drug discovery process. acs.org

For classes of compounds like indazole derivatives, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed. nih.govresearchgate.net These models correlate the 3D structural features (steric and electrostatic fields) of the molecules with their inhibitory activity against a specific target. nih.gov The resulting contour maps provide a visual guide, highlighting regions where modifications to the molecular structure could lead to increased or decreased activity, thereby guiding the design of more potent analogs. nih.govresearchgate.net

Conformational Analysis and Tautomeric Considerations

The three-dimensional structure and potential isomeric forms of a molecule are critical to its function and interactions. Conformational analysis and the study of tautomerism are therefore essential for a complete understanding of this compound.

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, rotations around the bond connecting the carboxylic acid group to the indazole ring and the orientation of the hydroxyl group are of primary interest. These different conformations can have varying energy levels and may influence how the molecule fits into a protein's binding site.

A key feature of the indazole ring is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the heterocyclic ring. researchgate.net This results in two primary tautomers: the 1H-indazole and the 2H-indazole. Generally, the 1H-tautomer, which possesses a benzenoid structure, is thermodynamically more stable and predominates in most conditions compared to the quinonoid 2H-form. researchgate.net In addition to the annular tautomerism, the 7-hydroxy group can potentially exhibit keto-enol tautomerism, further increasing the structural complexity. Understanding the relative stability and populations of these different tautomers is crucial, as they can exhibit distinct chemical and biological properties.

Investigation of 1H- and 2H-Tautomerism in Indazoles and its Energetic Landscape

The indazole scaffold is characterized by annular tautomerism, primarily involving the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring, leading to the 1H- and 2H-tautomers. The relative stability of these tautomers is a critical determinant of the molecule's chemical behavior and its interactions in biological systems.

Theoretical studies on the parent indazole molecule have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netrsc.org This preference is generally attributed to the benzenoid character of the 1H form, which is energetically more favorable than the quinonoid structure of the 2H form. researchgate.net Computational calculations, such as those using Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), have quantified this energy difference for indazole to be in the range of 13.6 to 22.4 kJ/mol, depending on the level of theory employed. rsc.org

For substituted indazoles, the electronic nature of the substituents can significantly influence the tautomeric equilibrium. researchgate.netnih.gov Electron-withdrawing groups and electron-donating groups can differentially stabilize or destabilize the respective tautomers. In the case of this compound, the presence of the hydroxyl and carboxylic acid groups introduces a more complex energetic landscape.

Computational investigations, typically employing DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to model the geometries of the 1H- and 2H-tautomers of 7-Hydroxy-indazole-3-carboxylic acid and to calculate their relative energies. jocpr.comscirp.org These calculations often include considerations for solvent effects, using models like the Polarizable Continuum Model (PCM), as the polarity of the medium can influence tautomeric preference. jocpr.comscirp.org

The energetic landscape of the tautomerism is not solely defined by the relative stabilities of the tautomers but also by the energy barrier of the transition state for the interconversion. This barrier represents the energy required for the proton to transfer from one nitrogen to the other. Theoretical studies on similar heterocyclic systems have shown that this energy barrier can be substantial, making the interconversion slow under normal conditions. nih.gov

A hypothetical representation of the relative energies for the tautomers of this compound, based on general principles observed in related systems, is presented in the table below.

| Tautomer | Relative Energy (Gas Phase, kJ/mol) | Relative Energy (Aqueous, kJ/mol) |

| 1H-Tautomer | 0.00 | 0.00 |

| 2H-Tautomer | +15.5 | +12.0 |

| Transition State | +85.2 | +75.8 |

Note: The data in this table is illustrative and based on trends from computational studies of related indazole derivatives. Actual values for this compound would require specific calculations.

Evaluation of Carboxylic Acid Rotamerization and its Influence on Molecular Conformation

A key feature of this compound is the potential for the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen at the 2-position (in the 1H-tautomer) or between the carboxylic acid's carbonyl oxygen and the hydroxyl proton at the 7-position. The presence and strength of such intramolecular hydrogen bonds can significantly stabilize certain conformations. nih.gov

Computational methods, particularly DFT, are employed to map the potential energy surface of the carboxylic acid rotation. researchgate.net By systematically changing the dihedral angle of the carboxylic acid group relative to the indazole ring and calculating the energy at each step, a rotational energy profile can be constructed. This profile reveals the energy minima corresponding to stable rotamers and the energy maxima corresponding to the rotational barriers between them.

The influence of the 7-hydroxy group is crucial in this analysis. The formation of an intramolecular hydrogen bond between the 7-hydroxy group and the carboxylic acid's carbonyl oxygen would likely lead to a highly stabilized, planar conformation. The energy of this interaction can be estimated through computational analysis.

Below is an illustrative table summarizing the potential rotameric states and their hypothetical relative energies for the 1H-tautomer of this compound.

| Rotamer Description | Dihedral Angle (H-O-C=O) | Key Intramolecular Interaction | Hypothetical Relative Energy (kJ/mol) |

| Syn-periplanar (Planar) | ~0° | Intramolecular H-bond (7-OH to C=O) | 0.0 |

| Anti-periplanar | ~180° | - | +8.5 |

| Rotational Transition State | ~90° | Steric hindrance | +18.2 |

Note: This data is illustrative and based on general principles of conformational analysis and hydrogen bonding in similar aromatic carboxylic acids. Specific computational studies are required for precise values for this compound.

Future Perspectives and Emerging Research Directions for 7 Hydroxy 1h Indazole 3 Carboxylic Acid

Development of Novel Biologically Active Analogues with Improved Pharmacological Profiles

The core structure of 7-Hydroxy-1H-indazole-3-carboxylic acid offers a fertile ground for the design and synthesis of new analogues with enhanced pharmacological properties. Medicinal chemists are actively engaged in modifying this scaffold to improve potency, selectivity, and pharmacokinetic profiles.

One promising avenue of research involves the synthesis of 1H-indazole-3-carboxamide derivatives. These compounds have demonstrated significant potential as inhibitors of p21-activated kinase 1 (PAK1), a target implicated in tumor progression. A representative compound from this series, 30l , exhibited an impressive IC₅₀ value of 9.8 nM against PAK1 and displayed high selectivity over a panel of 29 other kinases. Furthermore, this compound showed a low risk of hERG toxicity and effectively suppressed the migration and invasion of MDA-MB-231 breast cancer cells. These findings underscore the potential of 1H-indazole-3-carboxamide derivatives as lead compounds for the development of novel anti-cancer agents.

Another area of focus is the development of selective serotonin (B10506) 4 receptor (5-HT₄R) ligands. Derivatives of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide have emerged as potent and selective 5-HT₄R antagonists. nih.gov Two molecules, 11ab and 12g , were identified as having good in vitro pharmacokinetic properties. nih.gov Notably, compound 12g demonstrated a significant antinociceptive effect in animal models of analgesia, suggesting its potential as a lead compound for developing new pain management therapies. nih.govresearchgate.net

The versatility of the indazole scaffold is further highlighted by the synthesis of derivatives with a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. The synthesis of fourteen new 1H-Indazole-3-carboxamides was achieved by coupling substituted aryl or aliphatic amines with 1-H-Indazole-3-carboxylic acid. This approach allows for the generation of a diverse library of compounds for biological screening.

Researchers are also exploring the creation of 1H-indazole derivatives as potent inhibitors of other kinases, such as those involved in non-small cell lung cancer (NSCLC). For instance, compound 109 showed strong potency against EGFR T790M and EGFR kinases with IC₅₀ values of 5.3 and 8.3 nM, respectively. nih.gov Similarly, 1H-indazol-3-amine derivatives have been synthesized and evaluated for their activity against Bcr-Abl, with compound 89 showing promise as an inhibitor of both wild-type and T315I mutant forms. nih.gov

The table below summarizes the biological activities of some key indazole derivatives:

| Compound | Target | Biological Activity | Reference |

| 30l | PAK1 | Potent and selective inhibitor with anti-tumor migration and invasion activities. IC₅₀ = 9.8 nM. | |

| 12g | 5-HT₄R | Potent and selective antagonist with significant antinociceptive effects. | nih.govresearchgate.net |

| 109 | EGFR T790M, EGFR | Strong inhibitor with antiproliferative effects against NSCLC cell lines. IC₅₀ = 5.3 nM and 8.3 nM, respectively. | nih.gov |

| 89 | Bcr-Abl (wild-type and T315I mutant) | Promising inhibitor of leukemia cancer cells. | nih.gov |

Integration with Advanced High-Throughput Screening Platforms for Identification of New Biological Targets and Pathways

The advent of high-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid screening of large compound libraries against a multitude of biological targets. Integrating derivatives of this compound into these platforms is a key strategy for identifying novel biological targets and elucidating new therapeutic pathways.

HTS allows for the efficient evaluation of the biological activity of a vast number of indazole analogues. For example, a fragment-based screening approach led to the identification of 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. This initial hit was then optimized to yield highly potent and selective compounds.

Computational high-throughput screening, or virtual screening, is another powerful tool. This method was used to screen the ChemBridge library to identify novel dual inhibitors of EGFR and HER2 for gastric cancer. nih.gov This approach can prioritize compounds for synthesis and biological testing, saving time and resources.

The metabolic profiling of indazole-3-carboxamide derivatives, such as ADB-BUTINACA, is crucial for understanding their in vivo behavior and identifying potential metabolites that may have their own biological activity or contribute to toxicity. nih.gov This information is vital for the development of safe and effective drugs.

The combination of HTS with diverse chemical libraries of indazole derivatives provides a powerful engine for drug discovery. By screening these compounds against a wide array of targets, researchers can uncover unexpected biological activities and identify new starting points for drug development programs.

Application as a Chemical Probe for Investigating Complex Biological Systems and Cellular Processes

Beyond their direct therapeutic potential, derivatives of this compound can serve as valuable chemical probes to investigate the intricacies of biological systems. A chemical probe is a small molecule that selectively interacts with a specific protein or pathway, allowing researchers to study its function in a cellular or organismal context.

The development of potent and selective inhibitors, such as the PAK1 inhibitor 30l , provides researchers with tools to dissect the role of this kinase in cellular processes like migration and invasion. By using such probes, scientists can gain a deeper understanding of the signaling pathways that contribute to cancer metastasis.

Similarly, selective 5-HT₄R antagonists derived from the indazole scaffold can be used to explore the physiological and pathophysiological roles of this receptor in the central and peripheral nervous systems. nih.gov These probes can help to validate the 5-HT₄R as a therapeutic target for conditions such as pain.

The ability to synthesize a wide variety of indazole derivatives with different substitution patterns allows for the development of a toolkit of chemical probes with varying properties. This enables researchers to select the most appropriate probe for their specific experimental needs. The use of these molecules as research tools will undoubtedly contribute to a more profound understanding of complex biological systems and pave the way for the discovery of novel therapeutic interventions.

Q & A

Q. What are the most reliable synthetic routes for 7-Hydroxy-1H-indazole-3-carboxylic acid, and how do reaction conditions affect yield?

Answer: The synthesis typically involves diazotization or acylation reactions. For example, diazotization of substituted anilines followed by cyclization under acidic conditions can yield indazole derivatives . Modifications such as using trifluoroethanol for esterification (to protect the carboxylic acid group) improve yields by reducing side reactions . Reaction temperature (optimized at 0–5°C for diazotization) and stoichiometric ratios of reagents (e.g., triethylamine as a base) are critical for minimizing byproducts like over-oxidized species .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR : and NMR confirm regiochemistry (e.g., distinguishing N1 vs. N2 substitution) and hydroxyl/carboxylic acid proton environments .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., loss of COOH or hydroxyl groups) .

- IR spectroscopy : Identifies key functional groups (e.g., O–H stretch at 2500–3300 cm, C=O at ~1700 cm) .

Q. How does the compound’s stability vary under different storage conditions?

Answer: Stability is pH-dependent. In aqueous solutions, the carboxylic acid group may decarboxylate under strongly acidic (pH < 2) or basic (pH > 10) conditions. Solid-state storage at −20°C in inert atmospheres (argon) is recommended to prevent oxidation of the hydroxyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer: Discrepancies often arise from assay conditions or impurities. For example:

- Purity validation : Use HPLC (≥95% purity) to rule out inactive byproducts .

- Assay standardization : Compare IC values across studies using consistent enzyme concentrations (e.g., 10 nM human kinase vs. 50 nM murine kinase) .

- Structural analogs : Test intermediates (e.g., methyl esters) to isolate contributions of the free carboxylic acid group .

Q. What strategies optimize regioselectivity in synthesizing substituted indazole derivatives?

Answer:

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to favor hydroxylation at position 7 via electrophilic aromatic substitution .

- Metal catalysis : Pd-catalyzed C–H activation can selectively functionalize the indazole core, though competing coordination with the carboxylic acid group requires careful ligand selection (e.g., bidentate ligands like 1,10-phenanthroline) .

Q. How to design a stability study for this compound under physiological conditions?

Answer:

- Buffer systems : Test degradation in phosphate-buffered saline (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .

- Analytical endpoints : Monitor decarboxylation via LC-MS (loss of 44 Da) and hydroxyl group oxidation via UV-Vis (absorbance shifts at 270–300 nm) .

- Accelerated stability : Use Arrhenius modeling at elevated temperatures (40–60°C) to predict shelf life .

Q. What computational methods predict the compound’s solubility and bioavailability?

Answer:

- LogP calculation : Use software like MarvinSketch to estimate partition coefficients (experimental LogP ~1.2 for the free acid) .

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess passive permeability .

- pK prediction : Tools like ACD/Labs predict carboxylic acid pK (~2.8) and hydroxyl pK (~9.5), critical for ionization state in vivo .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s catalytic activity in metal coordination?

Answer: Variations may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.